molecular formula C32H33NO8 B11204204 Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11204204
M. Wt: 559.6 g/mol
InChI Key: RYXZBBJCZKIHEV-UHFFFAOYSA-N
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Description

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes multiple methoxy and benzyloxy groups attached to a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.

Scientific Research Applications

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which could be useful in treating cardiovascular diseases.

    Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, which is crucial in regulating muscle contraction and neurotransmitter release. This makes it a potential candidate for developing drugs to treat hypertension and other cardiovascular conditions.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker.

    Felodipine: Known for its high vascular selectivity among calcium channel blockers.

Uniqueness

Dimethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. Its multiple methoxy and benzyloxy groups could influence its binding affinity and selectivity for calcium channels, potentially leading to different therapeutic effects.

Properties

Molecular Formula

C32H33NO8

Molecular Weight

559.6 g/mol

IUPAC Name

dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxy-3-phenylmethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H33NO8/c1-36-26-13-11-22(15-28(26)38-3)17-33-18-24(31(34)39-4)30(25(19-33)32(35)40-5)23-12-14-27(37-2)29(16-23)41-20-21-9-7-6-8-10-21/h6-16,18-19,30H,17,20H2,1-5H3

InChI Key

RYXZBBJCZKIHEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)OC

Origin of Product

United States

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